CX546 - 215923-54-9

CX546

Catalog Number: EVT-265849
CAS Number: 215923-54-9
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMPA potentiator
CX546 is an AMPA receptor potentiator. It binds specifically to the agonist bound non-desensitized receptor, and most likely destabilizing the desensitized receptor conformation. CX546 enhances cognitive function in rats. It has also been proposed as a treatment for schizophrenia.

(S)-Cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: This compound is a potent and selective JNK3 inhibitor, demonstrating neuroprotective effects against amyloid β-induced neuronal cell death in primary rat neurons []. It exhibits excellent selectivity over JNK1 (over 1000-fold) and JNK2 (-10 fold) [].

(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

Compound Description: AMG 9810 is a novel, potent, and selective TRPV1 antagonist []. It competitively blocks capsaicin activation of TRPV1 and also inhibits activation by protons, heat, and endogenous ligands like anandamide []. AMG 9810 exhibits antihyperalgesic properties in animal models of inflammatory and neuropathic pain [].

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative that has been synthesized and characterized by X-ray crystallography [].

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one (6)

Compound Description: This isoflavone compound has been synthesized and structurally characterized using various spectroscopic techniques including X-ray crystallography []. It exhibits anticancer activity against HCT116 human colon cancer cells with a GI50 value of 24.9 μM [].

Source and Classification

CX546, also known as 4-(2,3-dihydro-1H-inden-5-yl)-2-methylphenol, is a synthetic compound classified as an ampakine. Ampakines are a class of drugs that modulate the activity of ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and plasticity in the central nervous system. CX546 is primarily investigated for its potential cognitive-enhancing effects and neuroprotective properties in various neurological contexts .

Synthesis Analysis

The synthesis of CX546 involves several steps that typically utilize organic synthesis techniques. While specific detailed protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available aromatic compounds.
  2. Reactions: Key reactions include Friedel-Crafts acylation or alkylation to introduce the necessary functional groups onto the aromatic rings.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥99%).
  4. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its molecular structure .
Molecular Structure Analysis

CX546 has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol. The structure consists of:

  • Core Structure: A substituted phenolic compound with an indene moiety.
  • Functional Groups: Hydroxyl (-OH) and amine (-NH) groups that contribute to its binding affinity to AMPA receptors.

The InChI Key for CX546 is LJUNPHMOGNFFOS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

CX546 primarily engages in allosteric modulation of AMPA receptors, enhancing their response to glutamate without directly activating the receptor itself. The key reactions involving CX546 include:

  1. Binding Mechanism: CX546 binds specifically to non-desensitized AMPA receptors, increasing agonist affinity and slowing down agonist unbinding, which enhances synaptic transmission .
  2. Neuroprotective Effects: In animal models, CX546 has demonstrated protective effects against neuronal damage induced by various stressors, such as repeated anesthesia with ketamine .
Mechanism of Action

The mechanism of action of CX546 involves:

  1. Allosteric Modulation: By binding to AMPA receptors, CX546 stabilizes the receptor in a conformation that enhances its responsiveness to glutamate.
  2. Increased Synaptic Efficiency: This modulation leads to improved synaptic plasticity, which is essential for learning and memory processes.
  3. Neurogenesis Promotion: Studies indicate that CX546 may promote neurogenesis in specific brain regions by enhancing the proliferation and differentiation of neural stem cells .
Physical and Chemical Properties Analysis

CX546 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and ethanol, with a maximum concentration of approximately 100 mM.
  • Storage Conditions: Recommended storage at +4°C to maintain stability.
  • Purity: High purity levels (≥99%) ensure reliable biological activity in experimental settings .
Applications

CX546 has significant potential applications in neuroscience research and therapeutic development:

  1. Cognitive Enhancement: Investigated for its ability to improve cognitive functions in models of cognitive impairment.
  2. Neuroprotective Agent: Potential use in protecting against neurodegenerative diseases by promoting neuronal survival and function.
  3. Research Tool: Utilized in studies exploring synaptic plasticity and neurogenesis, contributing to our understanding of brain repair mechanisms .
Mechanistic Pharmacology of CX546

Allosteric Modulation of AMPA Receptor Kinetics

CX546 is a benzoylpiperidine-class ampakine that acts as a positive allosteric modulator (PAM) of AMPA-type ionotropic glutamate receptors (AMPARs). It binds to a conserved site at the dimer interface of the ligand-binding domain (LBD), specifically on the symmetry axis formed by two AMPAR subunits. This binding stabilizes the agonist-bound "closed-cleft" conformation of the LBD, delaying domain reopening and glutamate dissociation. Consequently, CX546 prolongs channel activation kinetics by slowing receptor deactivation (channel closing after glutamate removal) and reducing desensitization (channel closure despite glutamate binding) [2] [5]. Structural analyses reveal that CX546's binding site overlaps with modulators like aniracetam but differs from cyclothiazide, explaining its unique kinetic effects. By destabilizing the desensitized state, CX546 increases agonist affinity threefold and extends excitatory postsynaptic current (EPSC) duration at glutamatergic synapses [1] [5].

Table 1: Comparative Effects of AMPAR Modulators on Receptor Kinetics

ModulatorClassPrimary Kinetic EffectBinding Site
CX546Benzoylpiperidine (Ampakine)Slows deactivation > reduces desensitizationDimer interface (LBD symmetry axis)
CyclothiazideBenzothiadiazidePotently blocks desensitizationS1-M4 linker (distinct from ampakines)
AniracetamPyrrolidinoneModerately slows deactivationDimer interface (similar to CX546)
CX516BenzoylpiperidineWeakly slows deactivationDimer interface (lower affinity than CX546)

Impact on Desensitization and Deactivation Dynamics

CX546 preferentially decelerates AMPAR deactivation kinetics over desensitization inhibition. Electrophysiological studies on recombinant GluA2(flip) receptors show CX546 prolongs deactivation time constants by ~20-fold compared to untreated receptors. This contrasts with cyclothiazide, which primarily inhibits desensitization. At synaptic sites, CX546 extends EPSC decay by nearly threefold, enhancing synaptic efficacy without significantly altering peak current amplitude. The compound's effect on deactivation is attributed to delayed glutamate unbinding due to prolonged stabilization of the agonist-bound state. Interestingly, CX546's modulation is more pronounced at synapses than on isolated receptors, suggesting synaptic environments amplify its effects. This kinetic modulation increases neuronal depolarization time, facilitating NMDA receptor activation and synaptic plasticity [1] [5] [7].

Subunit-Selectivity and Splice Variant Interactions

CX546 exhibits subunit-dependent efficacy and modest splice variant selectivity:

  • Subunit Preference: CX546 potentiates GluR2-containing receptors more effectively than GluR1 homomers. Native AMPARs (typically heteromeric) show greater sensitivity to CX546 than recombinant homomers, suggesting subunit composition fine-tunes modulation [1] [5].
  • Splice Variants: Unlike benzothiadiazides (e.g., cyclothiazide), which strongly prefer flip variants, CX546 modulates both flip and flop isoforms with minor efficacy differences [5].
  • TARP Dependence: Transmembrane AMPAR Regulatory Proteins (TARPs) critically influence CX546's efficacy. Hippocampal AMPARs (associated with TARPs γ-3/γ-8) exhibit 2–3-fold greater potentiation than thalamic receptors (TARPs γ-4/γ-2). Solubilizing receptors to remove TARPs abolishes regional differences, confirming TARPs as key determinants of CX546's effects [3].

Table 2: Regional and Subunit-Specific Efficacy of CX546

Receptor ConfigurationMax. Agonist Binding Increase (Emax)Key Modulatory Influences
Hippocampal receptors~300%High TARP γ-3/γ-8 expression
Cerebellar receptors~280%GluA2/3 dominance; TARP γ-2
Cortical receptors~200%Intermediate TARP profile
Thalamic receptors~110%GluA4 dominance; TARP γ-4
GluA2 homomeric (recombinant)~250%Flip/flop variant minor differences
GluA1 homomeric (recombinant)~180%Lower efficacy vs. GluA2

Synergistic Effects With Metabotropic Glutamate Receptors (mGluRs)

CX546 functionally compensates for deficits in mGluR5-dependent signaling. In mGluR5-knockout mice, CX546 restores disrupted prepulse inhibition (PPI) and latent inhibition (LI)—behavioral markers impaired in schizophrenia. This occurs because CX546 enhances AMPAR-mediated depolarization, facilitating voltage-dependent NMDA receptor activation despite mGluR5 absence. The compound outperforms weaker ampakines (e.g., aniracetam) in rescuing these deficits, underscoring its potency [4]. Mechanistically:

  • mGluR5-NMDAR Link: mGluR5 potentiates NMDAR currents via PKC activation and intracellular calcium release. Its loss impairs NMDAR-dependent plasticity and behaviors [4] [8].
  • CX546 as a Compensatory Modulator: By prolonging AMPAR responses, CX546 boosts postsynaptic depolarization, relieving NMDAR Mg²⁺ block and restoring NMDAR function. This underlies its efficacy in reversing mGluR5-dependent PPI/LI deficits [4].
  • Synaptic Plasticity: In hippocampal slices, CX546 facilitates long-term potentiation (LTP) by enhancing AMPAR-NMDAR crosstalk, particularly in late-phase LTP requiring protein synthesis—a process normally regulated by group I mGluRs [8]. This synergy highlights CX546's potential in disorders with glutamatergic hypofunction.

Compound Names Mentioned in Article

CX546CyclothiazideAniracetamCX516IDRA-21MPEPLY367385

Properties

CAS Number

215923-54-9

Product Name

CX546

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2

InChI Key

LJUNPHMOGNFFOS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3

Solubility

Soluble in DMSO, not in water

Synonyms

CX546; CX 546; CX-546; UNII-PV6YEC8983; GR 87; GR-87; BDP 17; BDP-17.

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.